molecular formula C20H27N3O4 B3293450 (3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid CAS No. 885276-55-1

(3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid

Cat. No.: B3293450
CAS No.: 885276-55-1
M. Wt: 373.4 g/mol
InChI Key: OTVZQGGULAQQJD-UHFFFAOYSA-N
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Description

(3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid is a complex organic compound that combines the structural features of piperidine, indole, and acetic acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of the piperidine ring, which is a common strategy in organic synthesis to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid typically involves multiple steps, starting from commercially available starting materials. One common approach is to first protect the amino group of piperidine with a Boc group using Boc anhydride in the presence of a base such as triethylamine. The protected piperidine is then coupled with an indole derivative through a series of reactions that may include halogenation, nucleophilic substitution, and acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography. The reaction conditions are carefully controlled to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

(3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield quinoline derivatives, while reduction of the acetic acid moiety can produce alcohol derivatives .

Scientific Research Applications

(3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression. The Boc-protected amino group can be deprotected to yield a free amine, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    (Boc-amino-piperidin-1-YL)-acetic acid: Lacks the indole moiety but shares the piperidine and acetic acid components.

    (3-Amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid: Similar structure but without the Boc protecting group.

Uniqueness

(3-Boc-amino-piperidin-1-YL)-(1H-indol-2-YL)-acetic acid is unique due to the combination of the Boc-protected piperidine and indole moieties, which confer specific chemical and biological properties. The presence of the Boc group allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(1H-indol-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)21-14-8-6-10-23(12-14)17(18(24)25)16-11-13-7-4-5-9-15(13)22-16/h4-5,7,9,11,14,17,22H,6,8,10,12H2,1-3H3,(H,21,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVZQGGULAQQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-55-1
Record name α-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-piperidinyl]-1H-indole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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